molecular formula C11H17NO B13160241 (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol

(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Cat. No.: B13160241
M. Wt: 179.26 g/mol
InChI Key: YBAYZNDAGDFODI-ONGXEEELSA-N
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Description

(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, with a 3,5-dimethylphenyl substituent. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 3,5-dimethylacetophenone with a chiral borane reagent can yield the desired amino alcohol with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as the preparation of the ketone precursor, followed by its reduction under controlled conditions to ensure high yield and purity. The use of chiral catalysts and reagents is crucial to achieve the desired stereochemistry and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylacetophenone or 3,5-dimethylbenzaldehyde.

    Reduction: Formation of 3,5-dimethylphenylethylamine or 3,5-dimethylphenylpropanol.

    Substitution: Formation of various substituted amino alcohols and amides.

Scientific Research Applications

(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-1-phenylpropan-1-ol: Lacks the 3,5-dimethyl substituents on the phenyl ring.

    (1R,2S)-2-Amino-1-(4-methylphenyl)propan-1-ol: Has a single methyl substituent on the phenyl ring.

    (1R,2S)-2-Amino-1-(3,4-dimethylphenyl)propan-1-ol: Methyl substituents are in different positions on the phenyl ring.

Uniqueness

The uniqueness of (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol lies in its specific stereochemistry and the presence of two methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

YBAYZNDAGDFODI-ONGXEEELSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H]([C@H](C)N)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C)N)O)C

Origin of Product

United States

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